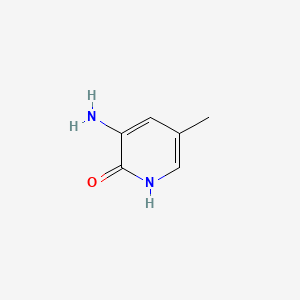

3-Amino-5-methylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

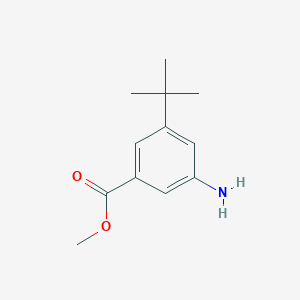

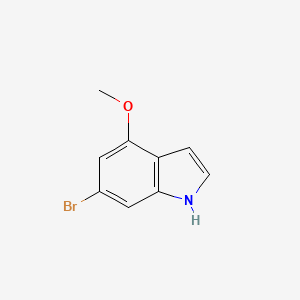

3-Amino-5-methylpyridin-2(1H)-one is a chemical compound with the formula C₆H₈N₂O. It has a molecular weight of 124.1400 g/mol .

Molecular Structure Analysis

The InChI code for 3-Amino-5-methylpyridin-2(1H)-one is 1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9). This code provides a specific representation of the molecule’s structure .Physical And Chemical Properties Analysis

3-Amino-5-methylpyridin-2(1H)-one is a yellow to light-brown powder or crystals . It is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique

Bioactive Ligands in Medicinal Chemistry

3-Amino-5-methylpyridin-2(1H)-one: derivatives are used to synthesize Schiff bases, which act as bioactive ligands. These compounds exhibit a range of physiological effects and are considered important in metabolic reactions. They possess antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities, making them versatile pharmacophores .

Chemosensors for Ion Recognition

Pyridine-based Schiff bases derived from 3-Amino-5-methylpyridin-2(1H)-one show strong binding abilities towards various cations and anions. They have unique photophysical properties that are utilized in the development of chemosensors. These chemosensors are used for the qualitative and quantitative detection of selective or specific ions in environmental and biological media .

Alzheimer’s Disease Research

The pyridine moiety of 3-Amino-5-methylpyridin-2(1H)-one is significant in the design of BACE1 inhibitors, which are potential therapeutic agents for Alzheimer’s disease. The pyridine scaffold is crucial due to its basicity, water solubility, stability, hydrogen bond-forming ability, and small molecular size, which are advantageous in drug discovery .

Nitration Reactions in Organic Synthesis

3-Amino-2-hydroxy-5-methylpyridine: is used in nitration reactions to prepare nitropyridines, which are important intermediates in the synthesis of various organic compounds. These reactions are fundamental in creating complex molecules for pharmaceuticals and agrochemicals .

Development of Bioisosteres

The compound serves as a bioisostere for other heterocyclic rings containing nitrogen atoms and benzene rings. This property is exploited in drug design to replace other moieties with the pyridine ring of 3-Amino-5-methylpyridin-2(1H)-one , which can lead to improved pharmacokinetic and pharmacodynamic properties .

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s worth noting that similar compounds have been used as ligands in platinum complexes, which have shown protein kinase inhibitory action at nanomolar levels . This suggests that 3-Amino-5-methylpyridin-2(1H)-one might interact with its targets in a similar manner, but further studies are required to confirm this.

Biochemical Pathways

Related compounds have been involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This might suggest potential involvement of 3-Amino-5-methylpyridin-2(1H)-one in similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

Related compounds such as 2-amino-3-methylpyridine have been studied in vitro using rat and rabbit hepatic preparations, where various metabolites were formed . This suggests that 3-Amino-5-methylpyridin-2(1H)-one might have similar pharmacokinetic properties, but further studies are required to confirm this.

Result of Action

Similar compounds have shown protein kinase inhibitory action , suggesting that 3-Amino-5-methylpyridin-2(1H)-one might have similar effects. More research is needed to confirm this.

Propriétés

IUPAC Name |

3-amino-5-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMWKBGTHYWHGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628117 |

Source

|

| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52334-51-7 |

Source

|

| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

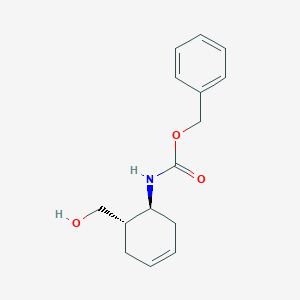

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)

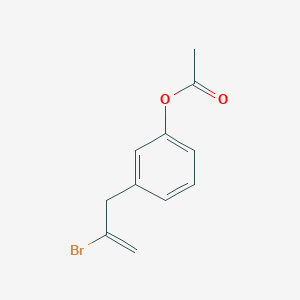

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)